molecular formula C3EuF9O9S3 B1240919 Europium(III) trifluoromethanesulfonate CAS No. 52093-25-1

Europium(III) trifluoromethanesulfonate

Cat. No. B1240919
CAS RN: 52093-25-1
M. Wt: 599.2 g/mol
InChI Key: TWNOVENTEPVGEJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Europium(III) compounds, including Europium(III) trifluoromethanesulfonate, involves detailed chemical procedures that lead to the formation of these complexes. For instance, the electrochemical behavior of Europium(III) in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has been studied, showing the preparation and characterization of Europium tris[bis(trifluoromethylsulfonyl)imide] through electrochemical methods (Rao et al., 2009).

Molecular Structure Analysis

The molecular structure of Europium(III) complexes has been a subject of extensive research. Studies have demonstrated various coordination environments around the Europium ion, influenced by the nature of the ligands and the synthesis conditions. The crystal structure of Europium(III) mixed with β-diketones and o-phenanthroline-N-oxide shows remarkable luminescence and quantum yield, indicating a structured and stable molecular environment (Donegá et al., 1996).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its utility as a reactive and versatile compound. The compound's behavior in the aminolysis of 1,2-epoxides shows its potential as a catalyst, providing a pathway to β-amino alcohols through highly regioselective and stereoselective reactions (Chini et al., 1994).

Physical Properties Analysis

The physical properties of this compound, including its luminescence behavior, have been thoroughly investigated. Europium(III) complexes are known for their strong luminescence, particularly in the red spectral region, making them suitable for various applications in materials science and optical devices (Binnemans, 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its extraction and coordination behavior, have been explored in various studies. For example, the liquid-liquid extraction of Europium(III) using alkylammonium ionic liquids showcases the compound's ability to form stable complexes suitable for separation processes (Rout & Ramanathan, 2020).

Scientific Research Applications

NMR Spectroscopy in Isotope Measurement

Europium trifluoromethanesulfonate (III) is used as a chemical compound for reference samples in the measurement of hydrogen (2Н) and oxygen (17O) isotopes in liquid media using quantitative nuclear magnetic resonance. It aids in studying the isotopic composition of aqueous solutions and the paramagnetic chemical shift of 2Н and 17O nuclei based on the concentration of Eu3+ ions in a solution (Dzhimak et al., 2015).

Liquid-Liquid Extraction in Ionic Liquids

Europium(III) trifluoromethanesulfonate has been explored in the liquid-liquid extraction processes. Studies have investigated its behavior in ionic liquid media, analyzing factors like pH, temperature, and europium(III) ion concentration. The extraction behavior of europium(III) using different extractants in various ionic liquid diluents has been comprehensively examined (Rout & Ramanathan, 2020).

Electrochemical Behavior Analysis

Research has also focused on the electrochemical behavior of europium (III) in various ionic liquids, exploring aspects like cyclic voltammetry, chronopotentiometry, and chronoamperometry. Such studies are crucial for understanding the reduction processes of europium ions and determining diffusion coefficients and charge transfer rate constants in different mediums (Rao et al., 2009).

Luminescence and Spectroscopic Properties

Europium(III) compounds, including europium trifluoromethanesulfonate, are known for their strong luminescence in the red spectral region. They are valuable in studying energy level structures, f–f transition intensities, and decay times of excited states. Europium(III) ions are also used as spectroscopic probes for site symmetry determination in various materials (Binnemans, 2015).

Solid Polymer Electrolytes

Solid polymer electrolytes that incorporate europium trifluoromethanesulfonate have been developed using chitosan and glycerol. These electrolytes show promise in terms of ionic conductivity, thermal stability, and magnetic properties, making them relevant for various applications (Alves et al., 2015).

Fluorometry and Extraction Studies

This compound plays a role in fluorometry, particularly in the study of ternary europium(III) complexes at liquid/liquid interfaces. This research contributes to understanding the formation and behavior of europium complexes in different environmental conditions (Fujiwara et al., 1999).

Safety and Hazards

Europium(III) trifluoromethanesulfonate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and avoid dust formation . It should not be released into the environment .

Mechanism of Action

Target of Action

Europium(III) trifluoromethanesulfonate, also known as Europium(III) triflate, is primarily used as a catalyst in organic synthesis . Its primary target is the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid and is used in the Aldol reaction of silyl enol ethers with aldehydes . In this reaction, it likely acts by coordinating to the carbonyl oxygen of the aldehyde, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the silyl enol ether.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the specific reactions it is used to catalyze. In the case of the Aldol reaction, the compound aids in the formation of a new carbon-carbon bond, which is a fundamental process in organic synthesis and can lead to the production of a wide variety of complex organic molecules .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, specifically the Aldol reaction of silyl enol ethers with aldehydes . By acting as a catalyst, it speeds up these reactions and allows them to occur under milder conditions than would otherwise be possible.

properties

IUPAC Name

europium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Eu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNOVENTEPVGEJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3EuF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433321
Record name europium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52093-25-1
Record name europium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Europium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Europium(III) trifluoromethanesulfonate
Reactant of Route 2
Europium(III) trifluoromethanesulfonate
Reactant of Route 3
Europium(III) trifluoromethanesulfonate

Q & A

Q1: What is the role of Europium(III) trifluoromethanesulfonate in organic synthesis?

A1: this compound acts as a Lewis acid catalyst in various organic reactions. For instance, it efficiently catalyzes the C4 selective aminolysis of a 3,4-epoxy alcohol by benzylamine. [] This selectivity is crucial for the synthesis of complex molecules like the antipsychotic agent (+)-Nemonapride. []

Q2: How does the structure of this compound contribute to its catalytic activity?

A2: While the provided research focuses on its application, a deeper understanding of its structure-activity relationship can be inferred. Europium(III), being a lanthanide, possesses a large ionic radius and a high coordination number. This allows it to effectively coordinate with oxygen-containing functional groups like those found in epoxy alcohols, facilitating the desired transformation. [] Further research may explore modifications to the trifluoromethanesulfonate ligand to fine-tune the catalyst's activity and selectivity.

Q3: Are there any other applications of this compound beyond organic synthesis?

A3: Yes, this compound has been explored in coordination chemistry. It reacts with partially reduced calix[4]arenes to form binuclear complexes. [] These complexes provide insights into the coordination behavior of calixarenes and could potentially have applications in areas like sensing or separation science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.